(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate

Anticancer HeLa Rhodanine

(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate (CAS 82159-07-7) is a member of the 5-benzylidene-2-thioxothiazolidin-4-one (rhodanine) class. Its core structure features a thioxothiazolidinone ring with a benzylidene substituent at C-5 and an ethyl acetate group at N-3 (molecular formula C14H13NO3S2, molecular weight 307.4 g/mol, calculated LogP 3.3).

Molecular Formula C14H13NO3S2
Molecular Weight 307.38
CAS No. 82159-07-7
Cat. No. B2518619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate
CAS82159-07-7
Molecular FormulaC14H13NO3S2
Molecular Weight307.38
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S
InChIInChI=1S/C14H13NO3S2/c1-2-18-12(16)9-15-13(17)11(20-14(15)19)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3/b11-8-
InChIKeyRWWQKWATJKMLLI-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate (CAS 82159-07-7): Procurement-Ready Compound Class and Basic Characteristics


(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate (CAS 82159-07-7) is a member of the 5-benzylidene-2-thioxothiazolidin-4-one (rhodanine) class. Its core structure features a thioxothiazolidinone ring with a benzylidene substituent at C-5 and an ethyl acetate group at N-3 (molecular formula C14H13NO3S2, molecular weight 307.4 g/mol, calculated LogP 3.3) [1]. Rhodanine derivatives are widely investigated as privileged scaffolds in medicinal chemistry due to their capacity to inhibit diverse biological targets [2]. This compound is commercially available from multiple vendors in >95% purity for research use, but published comparative bioactivity data directly measuring this exact entity are extremely limited; much of the differentiation therefore derives from class-level structural inference and close-analog benchmarking.

Why Generic Substitution of (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate with Close Rhodanine Analogs Is Not Advisable


Rhodanine derivatives are not monolithic: minor changes at the N-3 or C-5 positions profoundly alter potency, selectivity, metabolic stability, and toxicity. Systematic evaluation of five-membered multiheterocyclic compounds has demonstrated that rhodanines as a class are the most toxic scaffold among thiazolidinones, with 5-substituted rhodanines exhibiting short half-lives (t₁/₂ < 30 min) in human liver microsomes [1]. Toxicity and metabolic fate depend on the overall chemical entity, not the scaffold alone [1]. In anticancer assays, a 3-α-carboxyethyl analog achieved 52% inhibition of HeLa growth while the unsubstituted parent reached only 14.28% [2], showing that the N-3 substituent can shift activity by >3.7-fold. Procuring a different N-3 variant (e.g., 3-ethyl, 3-acetic acid, or 3-unsubstituted) will therefore yield a compound with a different bioactivity and DMPK profile, invalidating direct interchangeability.

Quantitative Comparator Evidence for (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate vs. Closest Analogs


N-3 Substituent Effect on HeLa Anticancer Activity: Carboxyethyl Analog vs. Unsubstituted Derivative

No direct HeLa data for the target compound (N-3 ethyl acetate) were identified. The closest tested analog is 3-α-carboxyethyl-5-benzylidene rhodanine, which differs at N-3 by having a carboxylic acid instead of an ethyl ester. This analog inhibited HeLa cell growth by 52%, compared to 14.28% inhibition by the unsubstituted 5-benzylidene rhodanine (compound 3) [1]. The 3.7-fold improvement demonstrates that the N-3 substituent is a critical activity determinant. The target compound’s ethyl ester may serve as a lipophilic prodrug that, upon hydrolysis, generates the active carboxyethyl species in vivo; however, direct activity cannot be assumed without experimental confirmation.

Anticancer HeLa Rhodanine SAR

Class-Level Antimicrobial Potency Against Gram-Positive Bacteria Including MRSA

Direct MIC data for the target compound are not available in the open literature. However, a closely related series of (Z)-5-(4-(2-oxo-2-phenylethoxy)benzylidene)-2-thioxothiazolidin-4-one derivatives exhibited MIC values of 1–32 µg/mL against Gram-positive bacteria, with the most potent compounds (IIIi, Vb, Vc) achieving MIC = 1 µg/mL against MRSA strains, representing 4-fold greater potency than norfloxacin (MIC = 4–8 µg/mL) and 64-fold greater than oxacillin (MIC > 64 µg/mL) [1]. This class-level evidence establishes that appropriately substituted 5-benzylidene rhodanines can reach single-digit µg/mL MICs against drug-resistant Gram-positive pathogens, though direct confirmation for the target compound is required.

Antimicrobial MRSA Rhodanine MIC

Metabolic Stability Liability of 5-Benzylidene Rhodanines: Class-Level Half-Life Data

In a systematic head-to-head evaluation using human liver microsomes, 5-substituted rhodanines and 5-benzylidene thiohydantoins consistently exhibited short half-lives (t₁/₂ < 30 min), attributed to the combination of endocyclic sulfur and the C5 benzylidene substituent serving as P450 recognition motifs [1]. The study explicitly noted that installing hydrophilic functional groups can improve metabolic stability. The target compound’s N-3 ethyl acetate substituent introduces a polar ester moiety—a feature that may partially mitigate this class-level metabolic liability relative to more lipophilic N-3 alkyl analogs (e.g., BRT-1, which bears a simple N-3 ethyl group) [2]. However, direct t₁/₂ measurement for this specific compound has not been published.

Metabolic Stability Rhodanine Half-Life Human Liver Microsomes

Physicochemical Differentiation: LogP Comparison Between N-3 Ethyl Acetate and Carboxyethyl Analogs

The target compound ((Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate) has a calculated LogP of 3.3 [1]. The corresponding free acid analog, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, is predicted to have a substantially lower LogP (estimated ~1.5–2.0) due to the ionizable carboxylic acid group. This difference in lipophilicity can influence membrane permeability, oral absorption, and tissue distribution. In rhodanine SAR, increasing N-3 substituent lipophilicity has been associated with enhanced cellular uptake and cytotoxicity [2]. The ethyl ester may therefore provide a pharmacokinetic advantage as a more cell-permeable prodrug relative to the free acid form, though comparative permeability data (e.g., PAMPA or Caco-2) are not available.

LogP Lipophilicity Physicochemical Permeability

Recommended Application Scenarios for (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate Based on Current Evidence


Anticancer Lead Optimization: N-3 Ester Prodrug Strategy for HeLa and Other Solid Tumor Models

The 3-α-carboxyethyl analog achieved 52% HeLa growth inhibition [1]. The target compound’s ethyl ester provides a more lipophilic prodrug form (LogP 3.3) that may enhance cellular penetration and undergo intracellular esterase-mediated hydrolysis to the active acid. Researchers prioritizing in vitro anticancer screening against cervical, breast, or lung cancer lines should consider this compound as a candidate for head-to-head comparison with the free acid analog and with BRT-1 (N-3 ethyl) to quantify the ester prodrug advantage.

Antimicrobial Screening Against Drug-Resistant Gram-Positive Pathogens

Rhodanine analogs in the same scaffold family have demonstrated MIC values as low as 1 µg/mL against MRSA, outperforming norfloxacin (4 µg/mL) and oxacillin (>64 µg/mL) [2]. The target compound should be prioritized for MIC determination against MRSA, VRE, and multidrug-resistant S. aureus clinical isolates. Its LogP of 3.3 may enhance membrane penetration in Gram-positive bacteria relative to more polar N-3 analogs.

Metabolic Stability Profiling: Benchmarking the Ester Moiety Against N-3 Alkyl Rhodanines

The class-level metabolic liability (t₁/₂ < 30 min in human liver microsomes) [3] makes stability profiling mandatory. The target compound’s ethyl acetate substituent, with moderate polarity (LogP 3.3), may exhibit improved microsomal stability relative to purely lipophilic N-3 alkyl analogs such as BRT-1. Procurement for a comparative metabolic stability panel (human and rodent microsomes, hepatocytes) is recommended to quantify this differentiation.

Physicochemical Property-Driven Library Design for CNS or Intracellular Targets

With a calculated LogP of 3.3 and a molecular weight of 307.4 g/mol [4], this compound falls within favorable drug-like space for CNS penetration (typically LogP 2–4, MW < 400). It is suitable as a reference standard in rhodanine-focused library design where lipophilicity is systematically varied at N-3 to map LogP-activity and LogP-toxicity relationships.

Quote Request

Request a Quote for (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.